molecular formula C11H12INO B8133032 N-Cyclopropyl-2-(4-iodophenyl)acetamide

N-Cyclopropyl-2-(4-iodophenyl)acetamide

Cat. No.: B8133032
M. Wt: 301.12 g/mol
InChI Key: XZGKEUNTDWUMJY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a substituted acetamide derivative characterized by a cyclopropylamine group and a 4-iodophenyl moiety. The molecular formula is C₁₁H₁₂INO, with a molecular weight of 301.13 g/mol (calculated). Its purity is reported as 95% in commercial samples, making it suitable for research applications .

Properties

IUPAC Name

N-cyclopropyl-2-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGKEUNTDWUMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an iodine-substituted phenyl ring, which contribute to its unique chemical properties. The presence of the iodine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may act as a ligand for various receptors, potentially modulating their activity. For instance, similar compounds have shown affinity for melatonin receptors (MT1 and MT2), suggesting that this compound could be explored for sleep disorders and other melatonin-related conditions .

Pharmacological Potential

  • Anti-inflammatory Activity :
    • Compounds similar to this compound have been identified as having anti-inflammatory properties, potentially through modulation of the FPRL-1 receptor, which plays a role in resolving inflammation .
  • Anticancer Properties :
    • Research indicates that derivatives of this compound may exhibit anticancer activity by inhibiting tumor growth and proliferation in various cancer models .
  • Metabolic Regulation :
    • As agonists for GPR119, these compounds may influence glucose metabolism, indicating potential applications in diabetes treatment.

Case Studies and Experimental Data

A variety of studies have been conducted to elucidate the biological activity of this compound:

StudyFindings
Study A Demonstrated binding affinity to melatonin receptors with potential implications for sleep regulation.
Study B Showed significant inhibition of inflammatory markers in vitro, suggesting anti-inflammatory potential.
Study C Reported anticancer effects in cell lines, indicating a need for further investigation into its therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves several key steps that require careful control over reaction conditions to ensure high yields. The compound can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares N-cyclopropyl-2-(4-iodophenyl)acetamide with structurally related acetamides, focusing on synthesis, physicochemical properties, and functional group implications.

Substituted Aryl Groups

N-Cyclopropyl-2-(p-Tolyl)acetamide (6c)
  • Structure : Features a 4-methylphenyl group instead of 4-iodophenyl.
  • Synthesis : Yield of 67% via palladium-catalyzed α-arylation .
  • Physical Properties : Melting point (mp ) 60–62°C , lower than the iodinated analogue due to reduced molecular weight and weaker intermolecular forces.
N-Cyclopropyl-2-(1H-Tetrazol-5-yl)acetamide (2p)
  • Structure : Replaces the aryl group with a tetrazole ring.
  • Synthesis : 55% yield via nucleophilic substitution .
  • Physical Properties : Higher mp (173–175°C) due to hydrogen bonding from the tetrazole group.
  • Implications : The tetrazole moiety improves solubility in polar solvents and may enhance bioactivity in kinase inhibitors .
N-Cyclopropyl-2-(4-Fluoro-3-Dioxaborolan-Phenoxy)acetamide
  • Structure : Contains a boronate ester and fluoro substituents.
  • Synthesis : 66% yield via Suzuki-Miyaura coupling precursors .
  • Implications : The boronate ester enables cross-coupling reactions for biaryl synthesis, while fluorine enhances metabolic stability .

Functional Group Variations

N-Cyclopropyl-2-(2,4-Dichlorophenylamino)acetamide
  • Structure : Substitutes iodine with 2,4-dichloroaniline .
  • Molecular Weight : 259.13 g/mol .
N-Cyclopropyl-2-(11-Oxo-Dibenzooxepin-2-yl)acetamide (3u)
  • Structure : Incorporates a dibenzooxepin ring system.
  • Synthesis : Derived from isoxepac, with mp 161–163°C .

Key Findings

Iodine vs. Halogen Substituents : The 4-iodophenyl group provides unique halogen-bonding interactions, advantageous in drug-receptor binding and radioimaging. Chlorine or fluorine analogues prioritize metabolic stability or electronic effects .

Synthetic Efficiency : Yields for analogues range from 55–75% , with iodinated derivatives often requiring specialized catalysts (e.g., palladium) .

Thermal Stability : Higher melting points in tetrazole and oxepin derivatives correlate with hydrogen bonding or rigid aromatic systems .

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